molecular formula C17H12O3 B11856204 2-(2-Methoxyphenyl)naphthalene-1,4-dione CAS No. 93327-86-7

2-(2-Methoxyphenyl)naphthalene-1,4-dione

Cat. No.: B11856204
CAS No.: 93327-86-7
M. Wt: 264.27 g/mol
InChI Key: DDRDHMRPIMJVNU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by a naphthalene ring system substituted with a methoxyphenyl group at the second position and a quinone moiety at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy naphthalene-1,4-dione with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form more complex structures.

    Reduction: The quinone can be reduced to the corresponding hydroquinone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of more oxidized naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinone derivatives depending on the substituent used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)naphthalene-1,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and interaction with biological targets compared to other naphthoquinone derivatives.

Properties

CAS No.

93327-86-7

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H12O3/c1-20-16-9-5-4-7-12(16)14-10-15(18)11-6-2-3-8-13(11)17(14)19/h2-10H,1H3

InChI Key

DDRDHMRPIMJVNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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